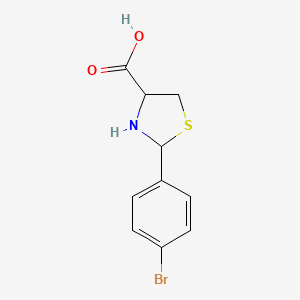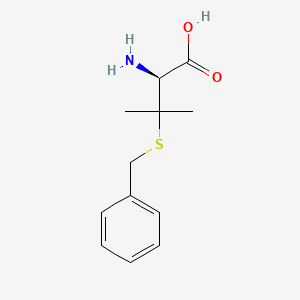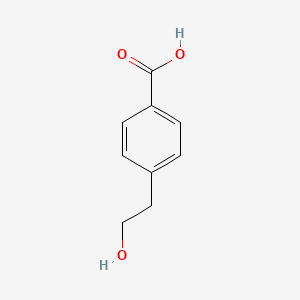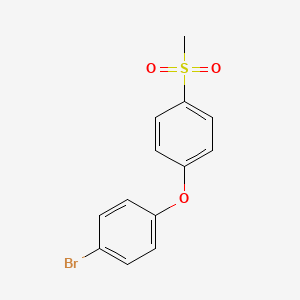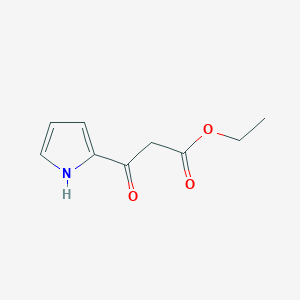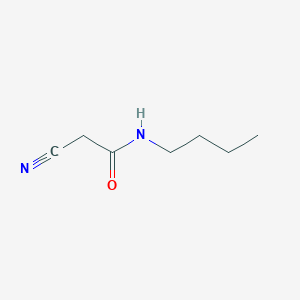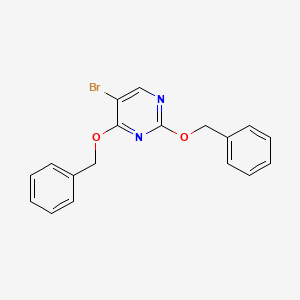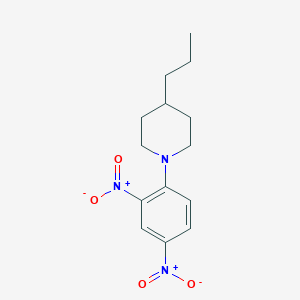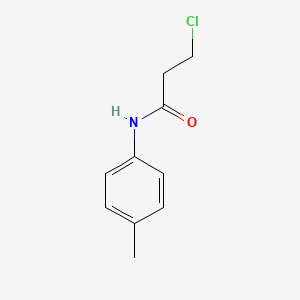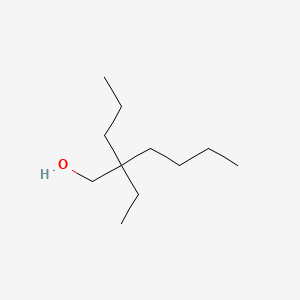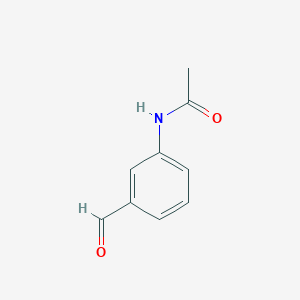
N-(3-chlorophenyl)-2-nitrobenzamide
Overview
Description
N-(3-chlorophenyl)-2-nitrobenzamide is a compound that is structurally related to various nitrobenzamide derivatives which have been studied for their diverse chemical properties and biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds. For instance, compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide have been investigated for their selective toxicity towards hypoxic cells, which is a characteristic of interest in the development of anticancer drugs . Similarly, other nitrobenzamide derivatives have been synthesized and characterized to explore their crystal structures, spectroscopic properties, and biological activities, which can provide a framework for understanding the properties of N-(3-chlorophenyl)-2-nitrobenzamide .
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves the reaction of appropriate nitrobenzoyl chlorides with amines or other nucleophiles. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . Similarly, regio- and stereo-controlled synthesis methods have been employed to obtain specific derivatives, such as the rearrangement of aziridine compounds to yield nitrobenzamide derivatives with defined stereochemistry . These methods could potentially be adapted for the synthesis of N-(3-chlorophenyl)-2-nitrobenzamide.
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group, with the molecular conformation stabilized by pi-pi conjugation and hydrogen bonding interactions . The molecular structure of N-(3-chlorophenyl)-2-nitrobenzamide would likely exhibit similar interactions, contributing to its stability and reactivity.
Chemical Reactions Analysis
Nitrobenzamide derivatives can undergo various chemical reactions, including reductive chemistry, which is significant in their biological activity. The novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, for example, undergoes enzymatic reduction in hypoxic conditions, leading to cytotoxic products . The reactivity of N-(3-chlorophenyl)-2-nitrobenzamide under different conditions would be an important area of study to understand its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, along with experimental measurements, can be used to predict and confirm properties such as electrochemical behavior and biological activity . The first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP) are also valuable in understanding the electronic properties of these compounds . These analyses would be relevant for N-(3-chlorophenyl)-2-nitrobenzamide to predict its behavior in various environments.
Scientific Research Applications
1. Crystal Structure Analysis
- Study Focus: The study by Samimi (2016) focused on the regio- and stereo-controlled rearrangement of a related compound, with detailed crystal structure analysis using X-ray diffraction. This research provides valuable insights into the stereochemistry of similar nitrobenzamide compounds.
2. Anticancer Agent Development
- Study Focus: Research conducted by Kondo et al. (1993) explored the improvement of oral absorption of a poorly water-soluble drug, HO-221, a compound similar to N-(3-chlorophenyl)-2-nitrobenzamide. The study highlights the potential of such compounds in anticancer treatments.
3. Application in Treating Human African Trypanosomiasis
- Study Focus: A study by Hwang et al. (2010) synthesized a series of halo-nitrobenzamides, evaluating their effectiveness against Trypanosoma brucei brucei, a parasite causing human African trypanosomiasis. This research highlights the therapeutic potential of such compounds in treating parasitic infections.
4. Potential Antidiabetic Applications
- Study Focus: Research by Thakral et al. (2020) involved synthesizing derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide and evaluating their antidiabetic properties. This study offers insights into the potential application of nitrobenzamide derivatives in diabetes management.
5. Antibacterial Activity of Metal Complexes
- Study Focus: Saeed et al. (2010) investigated the antibacterial activity of nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide. This research Saeed et al. (2010) demonstrates the potential of nitrobenzamide compounds in developing new antibacterial agents.
6. Molecular Structure and Property Analysis
- Study Focus: The study by Shtamburg et al. (2012) focused on N-chloro-N-methoxy-4-nitrobenzamide, analyzing its molecular structure and properties. This research provides foundational knowledge about the structural characteristics of similar nitrobenzamide compounds.
7. Antiarrhythmic Activity
- Study Focus: Likhosherstov et al. (2014) synthesized new N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic properties. The study Likhosherstov et al. (2014) highlights the potential use of nitrobenzamide derivatives in treating heart rhythm disorders.
8. Anticonvulsant Properties
- Study Focus: A study by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, evaluating their anticonvulsant properties and neurotoxicity. This research suggests the potential of nitrobenzamide derivatives in the development of anticonvulsant drugs.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The nitro group is a versatile and valuable functional group in drug design, contributing to a wide range of therapeutic agents with applications in antimicrobial therapy, cancer treatment, and beyond .
Biochemical Pathways
For instance, chlorpropham, a phenyl carbamate herbicide, is degraded by Bacillus licheniformis NKC-1 through hydrolysis to yield 3-chloroaniline as a major metabolic product . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .
Result of Action
The compound’s nitro group is known to contribute to diverse pharmacological effects, making it a compelling target for further exploration and innovation in medicinal chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of chlorpropham, a related compound, as a potato sprout suppressant during long-term storage is influenced by storage conditions . Similarly, the action of N-(3-chlorophenyl)-2-nitrobenzamide may be influenced by factors such as temperature, pH, and presence of other substances.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANFSSUIZIYTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020386 | |
| Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73544-84-0 | |
| Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the crystal structure provide about the conformation of N-(3-Chlorophenyl)-2-nitrobenzamide?
A1: The crystal structure analysis reveals that N-(3-Chlorophenyl)-2-nitrobenzamide adopts a non-planar conformation []. The two aromatic rings (chlorophenyl and nitrobenzene) are not coplanar, exhibiting a dihedral angle of 65.53° []. Additionally, the nitro group is slightly twisted out of the plane of its benzene ring by 6.6° []. This non-planar conformation and the observed hydrogen bonding pattern are crucial for understanding the compound's potential interactions with biological targets and its physicochemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

